molecular formula C12H12ClN3O3S2 B2651398 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 850937-40-5

4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Cat. No.: B2651398
CAS No.: 850937-40-5
M. Wt: 345.82
InChI Key: WKHAKJLJJKEPGU-UHFFFAOYSA-N
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Description

“4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine” is a chemical compound with the molecular formula C12H12ClN3O3S2. It has an average mass of 345.825 Da and a monoisotopic mass of 345.000854 Da .

Scientific Research Applications

Chemical Structure and Biological Activity

4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a compound with notable biological activities. A study focused on the synthesis, characterization, and evaluation of its structural analog, detailing the compound's crystal structure and biological activities. The study highlighted its remarkable anti-TB (tuberculosis) activity and superior anti-microbial properties, making it a compound of interest in pharmaceutical research (Mamatha S.V et al., 2019).

Anti-Inflammatory and Anti-Tumor Properties

The compound and its derivatives have been associated with a wide range of biological activities, including anti-inflammatory and anti-tumor effects. One study synthesized derivatives from 4-(morpholine-4-yl) benzohydrazide, demonstrating significant anti-inflammatory activity in both in vitro and in vivo settings (M. Somashekhar & R. Kotnal, 2020). Moreover, another research synthesized oxadiazole-morpholine derivatives and revealed their potential in inhibiting tumor vasculature, particularly in Dalton's Lymphoma, highlighting their anti-proliferative capability towards cancer cells (M. Al‐Ghorbani et al., 2015).

Thermodynamic and Structural Analysis

The compound's thermodynamic properties were also a subject of study. Research focusing on the density, viscosity, and ultrasonic velocity of this compound in various solvents at different temperatures provided insight into the solute-solvent and solute-solute interactions. The study aimed to understand the compound's structure-making or structure-breaking abilities in different solvent environments (D. R. Godhani et al., 2017).

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c13-9-2-1-8(21-9)11-14-15-12(19-11)20-7-10(17)16-3-5-18-6-4-16/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHAKJLJJKEPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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